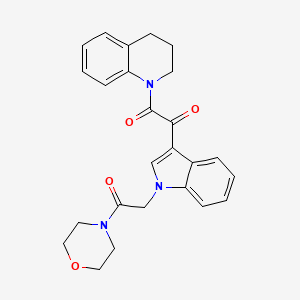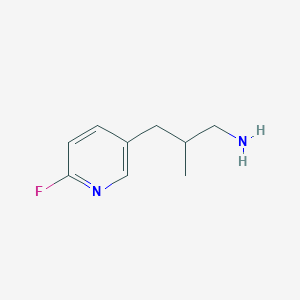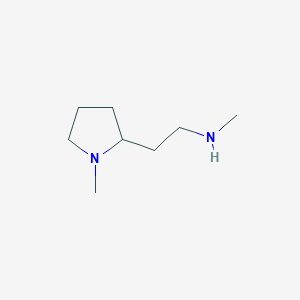
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is a chemical compound with the molecular weight of 128.22 . It is also known as “(S)-2-(1-methylpyrrolidin-2-yl)ethanamine” and has the CAS Number: 422545-95-7 .
Molecular Structure Analysis
The InChI code for “N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
“N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 128.22 and is stored at refrigerator temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Solvent
NMP is a versatile water-miscible polar aprotic solvent . It is used as a drug solubilizer and penetration enhancer in human and animal . It’s a very strong solubilizing agent that has important applications in different fields of industry .
Anti-Inflammatory Compound
NMP is a bioactive anti-inflammatory compound well tolerated in vivo, that shows efficacy in reducing disease in a mouse model of atherosclerosis . It increases the expression of the transcription factor Kruppel-like factor 2 (KLF2), which controls multiple genes critical for inflammation .
Attenuation of Monocyte Adhesion
Monocytes and endothelial cells treated with NMP express increased levels of KLF2, produce less pro-inflammatory cytokines and adhesion molecules . NMP attenuates monocyte adhesion to endothelial cells inflamed with tumor necrosis factor alpha (TNF-α) by reducing expression of adhesion molecules .
Reduction of Atherogenesis
NMP has been shown to reduce atherogenesis, a process that leads to the formation of plaques in the arteries . This is achieved through the activation of Krüppel-like factor 2, which improves endothelial function and prevents atherosclerosis .
Pharmacokinetics and Toxicity
NMP’s physicochemical characteristics, applications in pharmaceutical sciences, pharmacokinetics and toxicity have been studied . It’s considered an acceptable pharmaceutical solvent, with its efficacy, toxicity, and side effects comparable with those of other common solvents .
Environmental Considerations
NMP is a biodegradable solvent, therefore, environmental contamination considerations are fewer in its applications . It’s a product of the petroleum industry and can be recycled by distillation and extraction with water .
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H226, H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals .
Action Environment
The action, efficacy, and stability of N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine can be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors.
Eigenschaften
IUPAC Name |
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-6-5-8-4-3-7-10(8)2/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVPCGSDRQMLTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

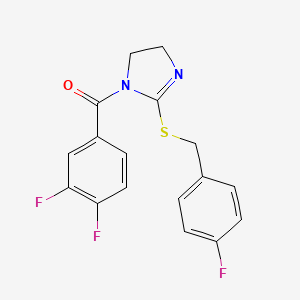
![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)

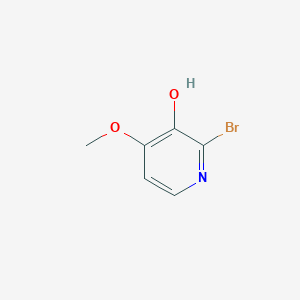

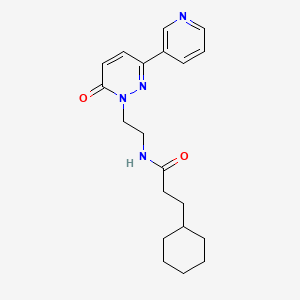
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)

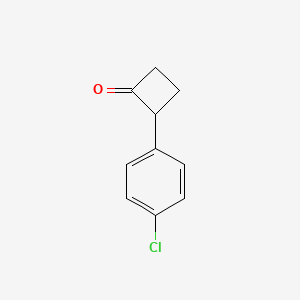
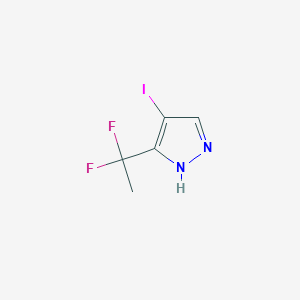
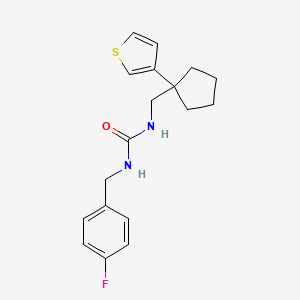
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
